molecular formula C18H18FN5O B2406551 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-fluorobenzamide CAS No. 1797575-41-7

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-fluorobenzamide

Cat. No. B2406551
CAS RN: 1797575-41-7
M. Wt: 339.374
InChI Key: ALBJYAWPNNZMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-fluorobenzamide, also known as CTB-011, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the sigma-2 receptor, which is a protein that is involved in various physiological processes, including cell proliferation, apoptosis, and neuroprotection.

Scientific Research Applications

  • Metabolite Identification and Transporter-Mediated Excretion Studies :

    • (Umehara et al., 2009) researched a novel inhibitor of the "funny" If current channel, which is significant in heart function, and its metabolites. This study contributes to understanding the renal and hepatic excretion of drug metabolites, particularly focusing on the role of transporters.
  • Impurity Analysis in Pharmaceutical Compounds :

    • (Kancherla et al., 2018) identified and isolated impurities in the anti-diabetic drug Repaglinide, showcasing the importance of monitoring and characterizing impurities in pharmaceuticals.
  • Antipsychotic Drug Development :

    • (Raviña et al., 2000) synthesized and evaluated novel butyrophenones as potential antipsychotic agents. This study highlights the role of structural variations in influencing drug efficacy and receptor affinity.
  • Anticancer and Anti-SARS-CoV-2 Properties :

    • (Youssef et al., 2022) investigated piperidone-piperazine conjugates as potential anticancer and anti-SARS-CoV-2 agents, demonstrating the versatility of these compounds in addressing various health concerns.
  • Corrosion Inhibition Studies :

    • (Kaya et al., 2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives for their potential as corrosion inhibitors, indicating their application in materials science.
  • Positive Inotropic Activity :

    • (Liu et al., 2009) synthesized piperidine-carboxamides and evaluated them for positive inotropic activity, which is relevant in cardiac therapeutics.
  • Pharmacokinetics of Novel Inhibitors :

    • (Teffera et al., 2013) studied the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, providing insights into the drug metabolism and elimination processes.
  • Anti-Alzheimer's Agents :

    • (Gupta et al., 2020) synthesized N-benzylated derivatives and evaluated them for anti-Alzheimer's activity, demonstrating the potential of these compounds in neurodegenerative disease treatment.
  • TNF-α Production Inhibition :

    • (Collin et al., 1999) synthesized N-pyridinyl(methyl)fluorobenzamides as inhibitors of TNF-α production, contributing to the field of anti-inflammatory drug research.
  • Crystal Structure Analysis :

    • (Ribet et al., 2005) conducted conformational analysis and crystal structure studies of a piperidin-4yl compound, highlighting the importance of structural analysis in drug development.

properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-15-4-2-1-3-14(15)18(25)23-12-13-5-9-24(10-6-13)17-16(11-20)21-7-8-22-17/h1-4,7-8,13H,5-6,9-10,12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBJYAWPNNZMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.